molecular formula C26H30N4O2 B2998993 1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide CAS No. 1795024-28-0

1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide

Numéro de catalogue: B2998993
Numéro CAS: 1795024-28-0
Poids moléculaire: 430.552
Clé InChI: BVSJVAFCCYYUQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 3,4-dimethylphenyl group at position 4. The piperidine-3-carboxamide moiety is further modified by a benzyl group containing a 2-methoxy substituent.

Propriétés

IUPAC Name

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-18-10-11-20(15-19(18)2)23-12-13-25(29-28-23)30-14-6-8-22(17-30)26(31)27-16-21-7-4-5-9-24(21)32-3/h4-5,7,9-13,15,22H,6,8,14,16-17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSJVAFCCYYUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine core substituted with a pyridazine ring and various aromatic groups. The presence of the 3,4-dimethylphenyl and 2-methoxyphenyl moieties suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds within the same chemical class. For instance, derivatives of pyrimidine and pyrazole have demonstrated significant antiviral activity against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV) . Similar mechanisms may be expected for our compound due to structural similarities.

Antitumor Activity

Compounds with piperidine and pyridazine rings have been investigated for their antitumor properties. Research indicates that modifications in these structures can lead to enhanced activity against cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against various tumor types . The specific compound may also possess this capability, warranting further investigation.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Viral Replication : Compounds have been shown to interfere with viral RNA synthesis and protein expression.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with Enzymatic Pathways : The compound may modulate key enzymes involved in cellular signaling pathways.

Study 1: Antiviral Efficacy

A study evaluating a related compound demonstrated an EC50 value of approximately 6.7 μM against HCV-1b, indicating strong antiviral activity . Given the structural similarities, it is plausible that our compound exhibits comparable efficacy.

Study 2: Antitumor Activity

In vitro studies on piperidine derivatives revealed significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 5 to 15 μM . These findings suggest that our compound could also be effective in targeting tumor cells.

Data Tables

Biological Activity EC50/IC50 Values Reference
Antiviral (HCV)6.7 μM
Antitumor (various)5-15 μM

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs identified in the provided evidence. Structural variations influence physicochemical properties, binding affinity, and metabolic stability.

Structural Analog 1: 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide

  • Key Differences: Pyridazine Substituent: Chloro (Cl) vs. 3,4-dimethylphenyl. Benzyl Group: 1-Methylpyrrol-2-ylmethyl vs. 2-methoxyphenylmethyl. The pyrrole ring may engage in π-π stacking, whereas the methoxy group introduces polarity and hydrogen-bonding capacity.
  • Molecular Data: Property Analog 1 Target Compound* Molecular Formula C₂₁H₂₅ClN₆O C₂₆H₂₉N₃O₂ (inferred) Molecular Weight 420.91 g/mol ~439.54 g/mol ChemSpider ID AGN-PC-0JJ82G Not provided in evidence

Structural Analog 2: N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide

  • Key Differences: Aromatic System: Biphenyl and hydroxypyridinyl groups replace the pyridazine and 2-methoxyphenyl groups. The biphenyl moiety increases hydrophobicity, while the hydroxyl group enhances hydrogen-bond donor capacity . Pharmacokinetic Implications: The hydroxyl group may improve solubility but could also increase metabolic oxidation susceptibility.

Structural Analog 3: N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

  • Key Differences: Core Structure: Incorporates a piperazine-carboxamide and trifluoromethylpyridine instead of pyridazine. The trifluoromethyl group enhances metabolic stability and electron-deficient character .

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Analog 1) and trifluoromethyl (Analog 3) substituents may enhance binding to electrophilic pockets (e.g., kinase ATP-binding sites), whereas dimethylphenyl (target compound) could favor hydrophobic interactions .
  • Benzyl Group Modifications : The 2-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to Analog 1’s pyrrole group, which is more metabolically labile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.